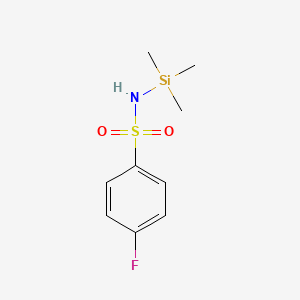
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE is an organosilicon compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Fluorobenzenesulfonyl chloride+Trimethylsilylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the sulfonamide.
Coupling Reactions: Products are often biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the trimethylsilyl group, making it less hydrophobic.
N-(Trimethylsilyl)benzenesulfonamide: Lacks the fluorine atom, affecting its electronic properties.
4-Fluoro-N-(trimethylsilyl)aniline: Similar structure but with an amine group instead of a sulfonamide.
Uniqueness
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE is unique due to the combination of the fluorine atom and the trimethylsilyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
138937-37-8 |
|---|---|
Molekularformel |
C9H14FNO2SSi |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
4-fluoro-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C9H14FNO2SSi/c1-15(2,3)11-14(12,13)9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
InChI-Schlüssel |
ZGZQJSWQPRWQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NS(=O)(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














